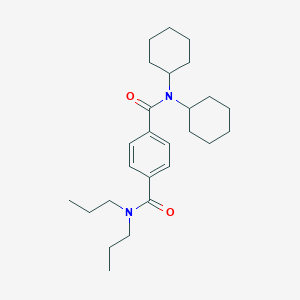![molecular formula C19H15N3O3 B11542677 2-(naphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542677.png)
2-(naphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ナフタレン-1-イル)-N'-[(E)-(3-ニトロフェニル)メチリデン]アセトヒドラジドは、ヒドラジド類に属する有機化合物です。この化合物は、アセトヒドラジド部分によって結合されたナフタレン環とニトロフェニル基の存在を特徴としています。
準備方法
合成経路と反応条件
2-(ナフタレン-1-イル)-N'-[(E)-(3-ニトロフェニル)メチリデン]アセトヒドラジドの合成は、通常、2-(ナフタレン-1-イル)アセトヒドラジドと3-ニトロベンズアルデヒドの縮合反応により行われます。この反応は、通常、エタノール溶媒中で還流条件下で行われます。一般的な反応スキームは以下のとおりです。
-
2-(ナフタレン-1-イル)アセトヒドラジドの調製
出発物質: ナフタレン-1-カルボン酸、ヒドラジン水和物。
反応条件: カルボン酸は最初に、塩化チオニルを使用して対応するアシルクロリドに変換されます。次に、これをヒドラジン水和物と反応させて2-(ナフタレン-1-イル)アセトヒドラジドを生成します。
-
3-ニトロベンズアルデヒドとの縮合
出発物質: 2-(ナフタレン-1-イル)アセトヒドラジド、3-ニトロベンズアルデヒド。
反応条件: 2つの化合物をエタノールに混合し、数時間還流下に加熱します。生成物はその後、ろ過によって単離され、再結晶によって精製されます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模で行われる可能性があります。連続フローリアクターや自動システムの使用は、生産プロセス効率と収率を向上させることができます。さらに、精製工程には、最終生成物の高純度を保証するために、カラムクロマトグラフィーや高速液体クロマトグラフィー(HPLC)などの高度な技術が含まれる場合があります。
化学反応の分析
反応の種類
酸化: 化合物中のニトロフェニル基は酸化反応を受けることができ、ニトロ誘導体の生成につながります。
還元: ニトロ基は、触媒(例えば、炭素上のパラジウム)の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
置換: ヒドラジド部分は求核置換反応に関与し、ヒドラジド基が他の求核剤に置換されます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)、三酸化クロム(CrO₃)。
還元: 炭素上のパラジウム(Pd/C)を伴う水素ガス(H₂)、水素化ホウ素ナトリウム(NaBH₄)。
置換: アルキルハライド、アシルクロリド、塩基性または酸性条件下。
主要な生成物
酸化: ニトロ誘導体。
還元: アミノ誘導体。
置換: 使用した求核剤に応じて、さまざまな置換ヒドラジド。
科学研究への応用
化学
化学において、2-(ナフタレン-1-イル)-N'-[(E)-(3-ニトロフェニル)メチリデン]アセトヒドラジドは、より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、その潜在的な生物活性について研究されています。類似の構造を持つ化合物は、抗菌性、抗真菌性、および抗がん性について調査されてきました。ニトロフェニル基とヒドラジド部分の存在は、生物学的標的に相互作用し、さまざまな生物学的効果をもたらす可能性があります。
医学
医学では、この化合物の誘導体は、その潜在的な治療用途について検討されています。ヒドラジド基は、金属イオンと安定な錯体を形成することが知られており、金属ベースの薬剤の設計に使用できます。さらに、化合物はさまざまな化学変換を受けることができるため、創薬のための汎用性のある足場になります。
工業
工業分野では、この化合物は、染料、顔料、その他の特殊化学物質の合成に使用できます。その構造的特徴は、蛍光や色安定性などの特定の特性を持つ材料の開発を可能にします。
科学的研究の応用
Chemistry
In chemistry, 2-(naphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the nitrophenyl group and the hydrazide moiety can interact with biological targets, leading to various biological effects.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The hydrazide group is known to form stable complexes with metal ions, which can be used in the design of metal-based drugs. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features allow for the development of materials with specific properties, such as fluorescence and color stability.
作用機序
2-(ナフタレン-1-イル)-N'-[(E)-(3-ニトロフェニル)メチリデン]アセトヒドラジドの作用機序は、その官能基を介した分子標的との相互作用を伴います。ヒドラジド部分は、水素結合を形成し、金属イオンと配位することができ、ニトロフェニル基は、タンパク質中の芳香族残基とπ-π相互作用に関与することができます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
2-(ナフタレン-1-イル)アセトヒドラジド: ニトロフェニル基を欠いているため、化学反応性の点で汎用性が低くなります。
N'-[(E)-(3-ニトロフェニル)メチリデン]アセトヒドラジド: ナフタレン環を欠いているため、π-π相互作用の可能性が低下します。
ナフタレン-1-カルボン酸ヒドラジド: 同様の構造ですが、アセチル基を欠いており、反応性と生物活性に影響を与えます。
独自性
2-(ナフタレン-1-イル)-N'-[(E)-(3-ニトロフェニル)メチリデン]アセトヒドラジドは、ナフタレン環とニトロフェニル基の両方が存在するため、ユニークです。この組み合わせにより、さまざまな化学反応と生物学的標的との相互作用が可能になり、さまざまな研究分野で貴重な化合物になります。
特性
分子式 |
C19H15N3O3 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
2-naphthalen-1-yl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H15N3O3/c23-19(12-16-8-4-7-15-6-1-2-10-18(15)16)21-20-13-14-5-3-9-17(11-14)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13+ |
InChIキー |
IKNXAUNSDDFPJB-DEDYPNTBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11542597.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11542601.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542604.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)


![3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)


![8,8'-bis{(E)-[(2-ethylphenyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11542644.png)
![6-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11542645.png)
![2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11542650.png)
![1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11542651.png)
![N-(4-{[(E)-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxyphenyl}methylidene]amino}phenyl)acetamide](/img/structure/B11542653.png)
